![molecular formula C13H15Cl2N B2653057 1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287274-65-9](/img/structure/B2653057.png)
1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine, also known as D3, is a synthetic compound that has been extensively studied in the field of neuroscience due to its potential as a tool for investigating the dopamine system in the brain.
Wirkmechanismus
The mechanism of action of 1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is complex and not fully understood. However, it is known that this compound selectively binds to the this compound receptor, which is primarily located in the mesolimbic and mesocortical regions of the brain. Activation of the this compound receptor by this compound results in an increase in dopamine release in these regions, which has been linked to the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to activate the this compound receptor. In addition to increasing dopamine release in the mesolimbic and mesocortical regions of the brain, this compound has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA. This suggests that this compound may have broader effects on brain function beyond its role in the dopamine system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine in lab experiments is its selectivity for the this compound receptor, which allows researchers to investigate the specific role of this receptor in various physiological and pathological processes. Additionally, this compound has been shown to have a long half-life, which makes it useful for studying long-term effects of this compound receptor activation.
One limitation of using this compound in lab experiments is that its effects are primarily related to its role in the dopamine system, which may not be relevant to all research questions. Additionally, the complex mechanism of action of this compound makes it difficult to interpret some of the results of studies using this compound.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine. One area of interest is the role of the this compound receptor in drug addiction, as this compound has been shown to be involved in the rewarding effects of drugs of abuse. Additionally, there is growing interest in the potential therapeutic use of this compound agonists for the treatment of Parkinson's disease and schizophrenia. Finally, further research is needed to fully understand the complex mechanism of action of this compound and its broader effects on brain function.
Synthesemethoden
The synthesis of 1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves several steps, including the reaction of 2,4-dichlorophenylacetonitrile with lithium diisopropylamide, followed by the addition of bicyclo[1.1.1]pentan-1-amine and N-methylformamide. The resulting compound is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine has been used extensively in scientific research to investigate the dopamine system in the brain. Specifically, this compound is a selective dopamine this compound receptor agonist, meaning that it binds selectively to the this compound receptor and activates it. This makes it a valuable tool for investigating the role of the this compound receptor in various physiological and pathological processes, such as drug addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N/c1-16-8-12-5-13(6-12,7-12)10-3-2-9(14)4-11(10)15/h2-4,16H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMUOYRZKJLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2652974.png)
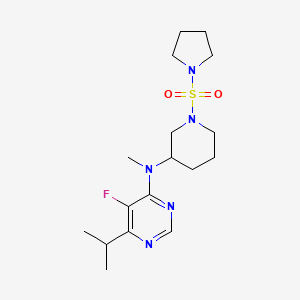
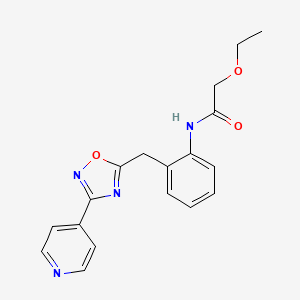
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2652984.png)
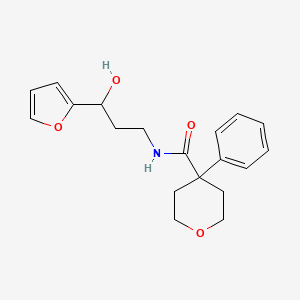
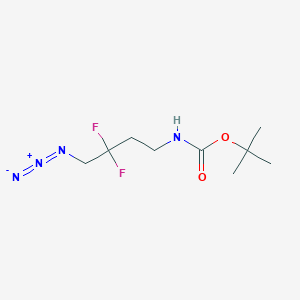
![1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652987.png)
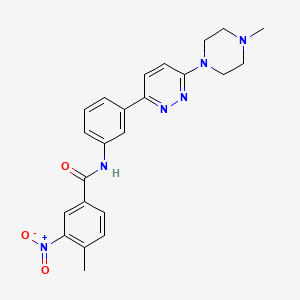
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone](/img/structure/B2652989.png)
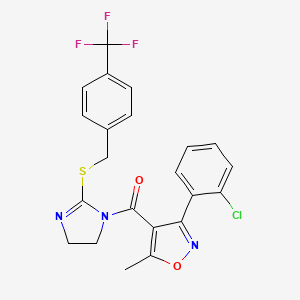

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2652995.png)

![1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2652998.png)